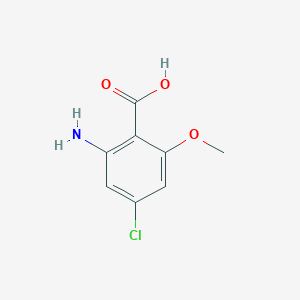

2-Amino-4-chloro-6-methoxybenzoicacid

Description

Significance of Aminobenzoic Acid Derivatives in Organic Synthesis

Aminobenzoic acids are compounds that feature both an amino (-NH2) and a carboxylic acid (-COOH) group attached to a benzene (B151609) ring. These bifunctional molecules are exceptionally versatile building blocks in organic synthesis. mdpi.com The amino group can act as a nucleophile or a base and can be readily modified to form amides or other nitrogen-containing functionalities, while the carboxylic acid group can undergo esterification, amide formation, or reduction. nih.gov

This dual reactivity makes aminobenzoic acid derivatives, such as para-aminobenzoic acid (PABA), crucial starting materials for the synthesis of a wide range of pharmaceuticals. mdpi.comnih.gov Derivatives of PABA have been investigated for numerous pharmacological activities, including antimicrobial, anti-inflammatory, and anesthetic properties. mdpi.comscholarsresearchlibrary.com Their structural framework is a common motif in drug design, valued for its ability to participate in various biological interactions. nih.govnih.gov

Contextualization of Halogenated and Alkoxy-Substituted Benzoic Acids within Aromatic Chemistry

The introduction of halogen and alkoxy (e.g., methoxy) groups onto a benzoic acid scaffold profoundly alters its electronic properties and, consequently, its chemical behavior.

Halogenated Benzoic Acids: Halogens (like chlorine) are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect pulls electron density away from the aromatic ring and the carboxyl group through the sigma bonds. libretexts.org This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid compared to its unsubstituted parent. libretexts.orgpharmaguideline.com All ortho-halogen substituted benzoic acids, for instance, are more acidic than benzoic acid itself. stackexchange.com The position of the halogen substituent is critical; its effect is most pronounced when it is closer to the carboxyl group. openstax.org

Structural Specificity of 2-Amino-4-chloro-6-methoxybenzoic Acid within Aryl Carboxylic Acid Frameworks

2-Amino-4-chloro-6-methoxybenzoic acid is a polysubstituted aryl carboxylic acid with a unique arrangement of functional groups that dictates its specific chemical character.

The core structure is benzoic acid, with substituents at positions 2, 4, and 6:

2-Amino group: An electron-donating group that can influence the acidity and reactivity of the neighboring carboxylic acid.

6-Methoxy group: An electron-donating group (via resonance) that also sterically influences the adjacent carboxylic acid group.

The ortho-positioning of the amino and methoxy (B1213986) groups relative to the carboxylic acid can lead to intramolecular interactions, such as hydrogen bonding, which can affect the molecule's conformation and properties. The combination of electron-donating (amino, methoxy) and electron-withdrawing (chloro, carboxyl) groups on a single aromatic ring creates a complex electronic environment, making this compound a specific and valuable intermediate for targeted chemical synthesis.

Below are the detailed properties of this specific compound.

| Identifier | Value |

|---|---|

| IUPAC Name | 2-Amino-4-chloro-6-methoxybenzoic acid |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| CAS Number | Not explicitly available; related isomers have distinct CAS numbers. For example, 2-Amino-4-chlorobenzoic acid is 89-77-0 nist.gov and 2-Amino-4-methoxybenzoic acid is 4294-95-5. nih.gov |

| Substituent | Position | Primary Electronic Effect | Influence on Acidity |

|---|---|---|---|

| Amino (-NH2) | 2 (ortho) | Electron-donating (+R) | Can decrease acidity, but ortho-effect may increase it. libretexts.org |

| Chloro (-Cl) | 4 (para) | Electron-withdrawing (-I) | Increases acidity. libretexts.org |

| Methoxy (-OCH3) | 6 (ortho) | Electron-donating (+R) | Can decrease acidity, but ortho-effect may increase it. libretexts.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-amino-4-chloro-6-methoxybenzoic acid |

InChI |

InChI=1S/C8H8ClNO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

WQWKVENPPSCKFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)O)N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Chloro 6 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. wikipedia.org

Regioselectivity and Steric Hindrance Effects of Substituents

The position of an incoming electrophile on the benzene (B151609) ring of 2-Amino-4-chloro-6-methoxybenzoic acid is determined by the cumulative directing effects of the existing amino, chloro, methoxy (B1213986), and carboxyl groups. Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as ortho/para-directing or meta-directing. lumenlearning.com

Amino (-NH2) and Methoxy (-OCH3) Groups: Both are powerful activating groups due to their ability to donate electron density to the ring via resonance. They strongly direct incoming electrophiles to the ortho and para positions. libretexts.orgrsc.org

Chloro (-Cl) Group: Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho/para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) in ortho and para attacks. libretexts.orglibretexts.org

Carboxyl (-COOH) Group: This is a deactivating group, withdrawing electron density from the ring through both induction and resonance. It directs incoming electrophiles to the meta position. libretexts.org

In 2-Amino-4-chloro-6-methoxybenzoic acid, the available position for substitution is C5. The directing effects of the substituents are as follows:

The -NH2 group at C2 directs ortho to C3 (blocked) and para to C5.

The -Cl group at C4 directs ortho to C3 and C5.

The -OCH3 group at C6 directs ortho to C5 and para to C3 (blocked).

The -COOH group at C1 directs meta to C3 and C5.

The powerful activating and ortho/para-directing effects of the amino and methoxy groups reinforce each other, strongly favoring substitution at position C5. The chloro and carboxyl groups also direct to C5. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C5 position.

However, steric hindrance plays a crucial role. jove.comcdnsciencepub.com The C5 position is flanked by a chloro group at C4 and a methoxy group at C6. While the electronic effects strongly favor this position, the bulk of the neighboring groups, particularly the methoxy group, could potentially hinder the approach of a large electrophile, possibly reducing the reaction rate. jove.com Substitution between two substituents in a meta-relationship is generally disfavored due to steric hindrance. jove.com Despite this, the powerful electronic activation at C5 likely makes it the primary site of reaction for most electrophiles.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Target Position(s) |

|---|---|---|---|---|

| -COOH | C1 | Deactivating (Resonance/Inductive Withdrawal) | Meta | C3, C5 |

| -NH2 | C2 | Activating (Resonance Donation) | Ortho, Para | C3, C5 |

| -Cl | C4 | Deactivating (Inductive Withdrawal), Ortho, Para-Directing (Resonance Donation) | Ortho, Para | C3, C5 |

| -OCH3 | C6 | Activating (Resonance Donation) | Ortho, Para | C5, C3 |

Nucleophilic Aromatic Substitution at the Halogenated Position

Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism usually proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Substitution of the Chlorine Atom with Various Nucleophiles

For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgambeed.com These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.

In 2-Amino-4-chloro-6-methoxybenzoic acid, the leaving group is the chlorine atom at C4. The groups ortho to the chlorine are the carboxyl group (at a meta-position relative to C4, which is C1) and an empty position (C5). The group para to the chlorine is the amino group (at C2). The substituents on the ring are predominantly electron-donating (-NH2, -OCH3), which destabilize the negatively charged intermediate required for the SNAr mechanism. The carboxyl group is electron-withdrawing, but it is not in an ortho or para position relative to the chlorine atom to provide effective resonance stabilization.

Due to the presence of the strong electron-donating amino and methoxy groups and the lack of strong electron-withdrawing groups in the critical ortho/para positions, 2-Amino-4-chloro-6-methoxybenzoic acid is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions. quora.com Forcing conditions, such as very high temperatures, high pressures, or the use of specific catalysts (e.g., copper salts in Ullmann-type reactions), would likely be necessary to achieve substitution of the chlorine atom.

| Potential Nucleophile | Potential Product (if reaction occurs) | Expected Reactivity |

|---|---|---|

| Hydroxide (OH⁻) | 2-Amino-4-hydroxy-6-methoxybenzoic acid | Very Low; requires harsh conditions |

| Alkoxide (RO⁻) | 2-Amino-4-alkoxy-6-methoxybenzoic acid | Very Low; requires harsh conditions |

| Ammonia (NH3) / Amines (RNH2) | 2,4-Diamino-6-methoxybenzoic acid | Very Low; requires harsh conditions/catalysis |

| Cyanide (CN⁻) | 2-Amino-4-cyano-6-methoxybenzoic acid | Very Low; requires harsh conditions/catalysis |

Transformations Involving the Carboxyl Group

The carboxyl group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification is the conversion of a carboxylic acid to an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). For 2-Amino-4-chloro-6-methoxybenzoic acid, this would involve heating it with an alcohol like methanol or ethanol. The amino group on the ring could be protonated under the strong acidic conditions but generally does not interfere with the esterification of the carboxyl group. Another method involves converting the carboxylic acid to its methyl ester using reagents like methanol with trimethylchlorosilane. nih.gov

Amidation is the formation of an amide from a carboxylic acid and an amine. This reaction is fundamental in peptide synthesis. Direct reaction of a carboxylic acid and an amine is often difficult and requires high temperatures. More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acid chloride or by using coupling reagents. nih.govresearchgate.net For instance, the carboxyl group of the target molecule could be converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com This highly reactive intermediate would then readily react with a primary or secondary amine to form the corresponding amide. Care must be taken as the free amino group on the benzene ring could potentially react with the activated carboxyl group of another molecule, leading to polymerization. Therefore, protection of the ring's amino group may be necessary for selective amide formation.

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Methanol (CH3OH), H₂SO₄ (catalyst) | Methyl 2-amino-4-chloro-6-methoxybenzoate |

| Esterification | Ethanol (C2H5OH), H₂SO₄ (catalyst) | Ethyl 2-amino-4-chloro-6-methoxybenzoate |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Ammonia (NH3) | 2-Amino-4-chloro-6-methoxybenzamide |

| Amidation | 1. Coupling Agent (e.g., HATU, EDC) 2. Benzylamine | N-Benzyl-2-amino-4-chloro-6-methoxybenzamide |

Decarboxylation Pathways in Aromatic Carboxylic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). allen.inwikipedia.org The decarboxylation of aromatic carboxylic acids is generally a difficult process that requires high temperatures and often the use of a catalyst, such as copper powder or copper salts in quinoline. cdnsciencepub.com The stability of the resulting aryl anion intermediate is a key factor in the reaction's feasibility. The presence of electron-withdrawing groups, particularly at the ortho position, can stabilize this intermediate and facilitate decarboxylation.

In 2-Amino-4-chloro-6-methoxybenzoic acid, the carboxyl group is flanked by an amino group and a methoxy group. Both are electron-donating, which would destabilize the aryl anion formed upon decarboxylation. Therefore, the thermal decarboxylation of this compound is expected to be challenging. Specialized decarboxylation methods might be required, such as the Hunsdiecker reaction, which involves the silver salt of the carboxylic acid, or enzyme-catalyzed reactions, although these are substrate-specific. cdnsciencepub.comacs.org The presence of electronegative substituents can sometimes lower the yield of carbon dioxide in certain decarboxylation methods like the Schmidt reaction. cdnsciencepub.com

Reactions of the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage and can be cleaved under strongly acidic conditions, a reaction known as demethylation. wikipedia.orgmasterorganicchemistry.com The most common reagents for this transformation are strong hydrohalic acids such as hydrobromic acid (HBr) or hydriodic acid (HI). masterorganicchemistry.com

The mechanism for the cleavage of aryl methyl ethers involves the initial protonation of the ether oxygen by the strong acid, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile and attacks the methyl carbon via an Sₙ2 mechanism. This results in the cleavage of the methyl C-O bond, producing a phenol (B47542) and a methyl halide. masterorganicchemistry.com The bond between the aromatic ring and the oxygen atom is not cleaved because sp²-hybridized carbons are resistant to Sₙ2 attack. masterorganicchemistry.com This reaction would convert 2-Amino-4-chloro-6-methoxybenzoic acid into its corresponding phenolic derivative.

Table 4: Demethylation of the Methoxy Group

| Reagent | Conditions | Products |

|---|---|---|

| Hydrobromic Acid (HBr) | Heat/Reflux | 2-Amino-4-chloro-6-hydroxybenzoic acid + Methyl bromide (CH₃Br) |

| Hydriodic Acid (HI) | Heat/Reflux | 2-Amino-4-chloro-6-hydroxybenzoic acid + Methyl iodide (CH₃I) |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 2-Amino-4-chloro-6-hydroxybenzoic acid + Borate esters (hydrolyzed during workup) |

Redox Chemistry of the Compound

The redox chemistry of 2-Amino-4-chloro-6-methoxybenzoic acid is dictated by its functional groups. The aromatic ring itself is relatively stable to oxidation but can be reduced under specific catalytic conditions. The amino group is susceptible to oxidation.

Oxidation: Aromatic amines can be oxidized by various agents, but these reactions often lead to complex mixtures of products, including colored polymers, due to the high reactivity of the intermediate radical cations. Mild oxidation may not be selective, while strong oxidation can lead to the degradation of the aromatic ring.

Reduction: The synthesis of related aminobenzoic acids often involves the reduction of a nitro group as a key step. For instance, 2-amino-4-methoxybenzoic acid can be synthesized by the catalytic hydrogenation of 4-methoxy-2-nitrobenzoic acid using a palladium on carbon catalyst. chemicalbook.com This indicates that the nitro-analogue of the title compound could be readily reduced to form the amino group without affecting the chloro or methoxy substituents. The aromatic ring of 2-Amino-4-chloro-6-methoxybenzoic acid can be reduced to a cyclohexyl ring via catalytic hydrogenation under more forcing conditions (e.g., high pressure and temperature with catalysts like rhodium or ruthenium), though this would be a non-selective process affecting the entire aromatic system.

Table 5: Potential Redox Reactions

| Reaction Type | Reagents/Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Oxidation of Amino Group | Strong oxidizing agents (e.g., H₂O₂, KMnO₄) | Complex mixture of polymeric/degradation products | Generally not a synthetically useful reaction for simple aromatic amines. |

| Reduction of Aromatic Ring | H₂, High pressure, High temp., Rh/C or Ru/C catalyst | 2-Amino-4-chloro-6-methoxycyclohexanecarboxylic acid | Requires harsh conditions; reduction of the entire ring. |

| Reductive Dehalogenation | H₂, Pd/C, base (e.g., Et₃N) | 2-Amino-6-methoxybenzoic acid | The chloro group can potentially be removed by catalytic hydrogenation. |

Oxidation of Aromatic Ring or Substituents

The oxidation of 2-Amino-4-chloro-6-methoxybenzoic acid would likely be influenced by the interplay of its electron-donating (amino and methoxy) and electron-withdrawing (chloro and carboxylic acid) groups. The amino group is typically the most susceptible to oxidation.

Expected Reactivity:

Oxidation of the Amino Group: The primary amino group is prone to oxidation to form nitroso, nitro, or even polymeric materials under various oxidizing conditions. For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) could potentially oxidize the amino group to a nitro group.

Oxidative Degradation: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the degradation of the aromatic ring, cleaving the molecule.

Table 1: Plausible Oxidation Reactions of 2-Amino-4-chloro-6-methoxybenzoic Acid

| Oxidizing Agent | Plausible Product(s) | Reaction Conditions |

|---|---|---|

| Peroxy acids (e.g., m-CPBA) | 2-Nitro-4-chloro-6-methoxybenzoic acid | Inert solvent (e.g., CH₂Cl₂) |

| Potassium permanganate | Ring cleavage products | Basic or acidic, heat |

Reduction of Functional Groups

Given the functional groups present, the primary target for reduction would be the carboxylic acid. The chloro group can also be subject to reduction under specific conditions.

Expected Reactivity:

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-amino-4-chloro-6-methoxybenzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as sodium borohydride would likely be ineffective.

Reduction of the Chloro Group (Dehalogenation): Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, could potentially lead to the reduction of the chloro group to a hydrogen atom, yielding 2-amino-6-methoxybenzoic acid.

Table 2: Plausible Reduction Reactions of 2-Amino-4-chloro-6-methoxybenzoic Acid

| Reducing Agent | Plausible Product(s) | Reaction Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 2-Amino-4-chloro-6-methoxybenzyl alcohol | Anhydrous ether or THF |

Transition Metal-Catalyzed Coupling Reactions

The chloro substituent on the aromatic ring of 2-Amino-4-chloro-6-methoxybenzoic acid makes it a potential substrate for various transition metal-catalyzed cross-coupling reactions.

Expected Reactivity:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with a boronic acid or boronic ester. This would form a new carbon-carbon bond, replacing the chlorine atom. The presence of the amino and carboxylic acid groups might require protection or careful selection of reaction conditions to avoid side reactions.

C-N Coupling (Buchwald-Hartwig Amination): The aryl chloride could undergo palladium-catalyzed coupling with an amine (primary or secondary) to form a new carbon-nitrogen bond, yielding a diaminobenzoic acid derivative.

Table 3: Plausible Transition Metal-Catalyzed Coupling Reactions of 2-Amino-4-chloro-6-methoxybenzoic Acid

| Reaction Type | Coupling Partner | Catalyst System | Plausible Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base | 2-Amino-4-aryl-6-methoxybenzoic acid |

It is imperative to reiterate that the reactions and products detailed in this article are based on established principles of organic chemistry and the known reactivity of similar molecules. Specific experimental investigation is required to confirm the actual chemical behavior of 2-Amino-4-chloro-6-methoxybenzoic acid.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

A ¹H NMR spectrum of 2-Amino-4-chloro-6-methoxybenzoic acid would be expected to show distinct signals for the aromatic protons, the amine protons, the methoxy (B1213986) protons, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the amino, chloro, and methoxy substituents. The coupling patterns (multiplicity and coupling constants, J) between adjacent protons would reveal their relative positions on the benzene (B151609) ring.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would resonate at a characteristic chemical shift. The spectrum would be expected to show signals for the two quaternary aromatic carbons substituted with the chloro and methoxy groups, the two aromatic CH carbons, the carbon of the carboxylic acid group, and the carbon of the methoxy group.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling relationships between neighboring protons, aiding in the assignment of the aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations between the methoxy protons and the carbon at position 6, and between the aromatic protons and the surrounding carbon atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR and Raman spectra of 2-Amino-4-chloro-6-methoxybenzoic acid would be expected to exhibit characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

O-H stretching of the carboxylic acid, which would be a broad band in the region of 2500-3300 cm⁻¹.

C=O stretching of the carboxylic acid, a strong absorption expected around 1700 cm⁻¹.

C-O stretching of the methoxy group and the carboxylic acid.

C-Cl stretching .

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This would allow for the calculation of the elemental formula of 2-Amino-4-chloro-6-methoxybenzoic acid (C₈H₈ClNO₃), confirming its atomic composition. The fragmentation pattern observed in the mass spectrum would provide further structural information by showing the loss of specific functional groups, such as the carboxylic acid or methoxy group.

X-ray Crystallography for Solid-State Structure Determination

Information not available. Experimental determination of the crystal structure of 2-Amino-4-chloro-6-methoxybenzoic acid through X-ray crystallography has not been reported in the searched literature.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Information not available. Without crystal structure data, a description of the molecular packing, identification of key intermolecular interactions such as hydrogen bonds, and analysis of the supramolecular architecture is not possible.

Conformational Analysis in the Solid State and Crystal Engineering Insights

Information not available. An analysis of the molecule's conformation in the solid state, including torsion angles and planarity, as well as insights into its crystal engineering potential, is contingent on the availability of its experimentally determined crystal structure.

Role of 2 Amino 4 Chloro 6 Methoxybenzoic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The presence of ortho-disposed amino and carboxylic acid groups on the benzene (B151609) ring makes 2-amino-4-chloro-6-methoxybenzoic acid an ideal starting material for the construction of various fused heterocyclic systems. These reactions typically proceed through cyclocondensation pathways with appropriate bifunctional reagents.

The nucleophilic amino group and the electrophilic carboxylic acid group (or its derivatives) of 2-amino-4-chloro-6-methoxybenzoic acid are strategically positioned to participate in reactions that form nitrogen-containing heterocyclic rings.

One of the most significant applications of this compound is as a key intermediate in the synthesis of the atypical antipsychotic drug, Cariprazine. In the multi-step synthesis of Cariprazine, 2-amino-4-chloro-6-methoxybenzoic acid is utilized to construct the core aromatic fragment of the molecule. The synthesis involves the conversion of the benzoic acid to an aniline (B41778) derivative which is then coupled with a piperazine (B1678402) moiety, a common nitrogen-containing heterocycle.

While direct, detailed research findings on the synthesis of a broad range of nitrogen-containing heterocycles from 2-amino-4-chloro-6-methoxybenzoic acid are not extensively published, the general reactivity of substituted anthranilic acids suggests its potential in synthesizing classes of compounds such as:

Quinazolinones: These heterocycles can be formed by reacting the anthranilic acid derivative with an appropriate acid chloride or anhydride (B1165640), followed by cyclization. The resulting quinazolinone would bear the chloro and methoxy (B1213986) substituents of the starting material.

Acridones: Through reactions like the Ullmann condensation with a halobenzene followed by cyclization, acridone (B373769) scaffolds can be constructed. The substituents on the 2-amino-4-chloro-6-methoxybenzoic acid would influence the properties of the resulting acridone.

Benzodiazepines: Condensation with aminoketones or their derivatives could potentially lead to the formation of benzodiazepine (B76468) structures, a class of compounds with significant pharmacological importance.

The following table summarizes potential nitrogen-containing heterocycles derivable from 2-amino-4-chloro-6-methoxybenzoic acid:

| Heterocycle Class | General Synthetic Approach | Potential Substituents on Heterocycle |

| Quinazolinones | Reaction with acid chlorides/anhydrides and cyclization | Chloro, Methoxy |

| Acridones | Ullmann condensation and cyclization | Chloro, Methoxy |

| Benzodiazepines | Condensation with aminoketones | Chloro, Methoxy |

The carboxylic acid and amino functionalities of 2-amino-4-chloro-6-methoxybenzoic acid can also be exploited to synthesize oxygen-containing heterocycles, although this is less common than the formation of their nitrogen-containing counterparts.

A primary example is the potential synthesis of benzoxazinones . These compounds can be prepared from anthranilic acids through reaction with phosgene (B1210022) or its equivalents, or by cyclization of N-acyl derivatives. The resulting benzoxazinone (B8607429) would incorporate the chloro and methoxy groups, offering a scaffold for further chemical modification.

| Heterocycle Class | General Synthetic Approach | Potential Substituents on Heterocycle |

| Benzoxazinones | Reaction with phosgene or cyclization of N-acyl derivatives | Chloro, Methoxy |

Scaffold for the Construction of Complex Aromatic Systems

Beyond the formation of fused heterocycles, 2-amino-4-chloro-6-methoxybenzoic acid serves as a scaffold for building more complex aromatic systems. The amino and carboxylic acid groups can be modified or replaced through various organic reactions, allowing for the introduction of new functional groups and the extension of the aromatic framework.

For instance, the amino group can be a handle for diazotization reactions, enabling the introduction of a wide array of substituents (e.g., hydroxyl, cyano, or other halides) via Sandmeyer or related reactions. This expands the synthetic utility of the molecule significantly. Furthermore, the carboxylic acid group can be converted to other functionalities like amides, esters, or even be removed through decarboxylation, providing pathways to differently substituted aromatic compounds.

Utilization in Fine Chemical Synthesis and Chemical Research Materials

Due to its polysubstituted nature, 2-amino-4-chloro-6-methoxybenzoic acid is a valuable starting material in the fine chemical industry. It is used in the synthesis of specialty chemicals, including pharmaceutical intermediates and materials for chemical research. Its role as a key building block in the synthesis of Cariprazine underscores its importance in the production of high-value active pharmaceutical ingredients (APIs).

In a research context, this compound can be used to synthesize novel molecular probes, ligands for metal catalysts, and new organic materials. The presence of multiple functional groups allows for systematic structural modifications to study structure-activity relationships (SAR) in medicinal chemistry or to fine-tune the properties of materials in materials science.

Molecular Interaction Studies and Mechanistic Insights in Chemical Biology

Structure-Activity Relationship (SAR) Studies for Molecular Design based on Interaction Mechanisms

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency and selectivity. For derivatives of the aminobenzoic acid scaffold, systematic modifications have elucidated the role of each substituent in modulating binding affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors.

A key study prepared a series of benzamides from 4-amino-5-chloro-2-methoxybenzoic acid and evaluated their receptor binding affinities. nih.govscispace.com The findings demonstrated that modifications to the aminobenzoyl moiety significantly impacted dopamine D2 receptor affinity while generally maintaining potent 5-HT3 receptor binding. Introducing a methyl group to the nitrogen at the 4-position, for example, caused a marked increase in D2 receptor binding. nih.gov

Further modifications at the 5-position of the benzoyl ring also yielded critical SAR insights. Replacing the chlorine atom with other halogens like bromine or iodine resulted in analogues with a much higher affinity for the D2 receptor compared to the parent compound or the reference drug, metoclopramide. nih.govscispace.com This suggests that the size, electronegativity, and polarizability of the substituent at this position are critical for optimal interaction with the D2 receptor binding pocket. Conversely, introducing bulky substituents with oxygen atoms generally had an unfavorable effect on D2 receptor affinity. scispace.com

These SAR studies are instrumental for rational drug design. By understanding which functional groups enhance binding to the target (e.g., dopamine D2 receptor) while potentially decreasing interaction with off-target proteins, chemists can design more potent and selective molecules. The data clearly indicate that a delicate balance of steric and electronic properties is required to achieve high-affinity binding. nih.govmdpi.com

| Compound | Modification on Benzoyl Moiety | Dopamine D2 Receptor Affinity (IC50, nM) |

|---|---|---|

| Metoclopramide (Reference) | Standard | 483 |

| Analogue 82 | 4-Methylamino, 5-Chloro | 61.0 |

| Analogue 110 | 4-Methylamino, 5-Bromo | 17.5 |

| Analogue 112 | 4-Methylamino, 5-Iodo | 22.1 |

Supramolecular Interactions in Biological Mimetic Systems and Cocrystal Formation

The functional groups present in 2-amino-4-chloro-6-methoxybenzoic acid—a carboxylic acid, an aromatic amine, a methoxy (B1213986) group, and a chloro substituent—make it a prime candidate for forming complex supramolecular assemblies and cocrystals. mdpi.com Supramolecular chemistry involves non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding to create highly ordered structures. bath.ac.uk

Cocrystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) and a coformer are held together in a stoichiometric ratio by non-covalent bonds. brieflands.com This approach is widely used to enhance the physicochemical properties of drugs, such as solubility and stability. nih.gov The carboxylic acid group on the molecule is a strong hydrogen bond donor, while the carbonyl oxygen is an acceptor. The amino group is an excellent hydrogen bond donor. These groups can interact to form robust hydrogen-bonded networks, a common feature in cocrystal design. nih.gov

Studies on similar molecules demonstrate the types of interactions possible. For instance, 2-amino-4,6-dimethoxypyrimidinium cations have been shown to interact with carboxylate anions through pairs of N-H···O hydrogen bonds, forming predictable ring motifs. nih.gov Similarly, cocrystals involving chlorobenzoic acids and aminopyridines reveal complex supramolecular assemblies governed by hydrogen bonds and, notably, halogen-halogen (Cl···Cl) interactions. mdpi.com The chlorine atom on the 2-amino-4-chloro-6-methoxybenzoic acid ring can act as a halogen bond donor or acceptor, adding another dimension to its potential supramolecular interactions.

The formation of cocrystals can be guided by principles such as Etter's hydrogen bond rules, which predict how proton donors and acceptors will interact to form stable crystalline structures. nih.gov Given the array of functional groups on 2-amino-4-chloro-6-methoxybenzoic acid, it could potentially form cocrystals with a wide variety of coformers, including other acids, bases, or neutral molecules, leading to new materials with tailored properties. internationalscholarsjournals.com

Emerging Research Directions and Future Perspectives

Advanced Catalyst Development for Efficient Synthesis of Substituted Benzoic Acids

Recent breakthroughs include the use of transition-metal catalysts for directed C-H bond activation and functionalization. For instance, iridium-based catalysts have demonstrated high selectivity for ortho-amination of complex benzoic acid derivatives, a method that could be adapted for streamlined syntheses. nih.gov Similarly, palladium catalysts supported on Metal-Organic Frameworks (MOFs) are being employed for the hydroxycarbonylation of aryl iodides, offering a novel route to benzoic acid derivatives from CO2. nih.gov Another approach involves composite catalysts containing cobalt, manganese, or nickel salts, which can operate at lower temperatures and pressures. google.com

Future research will likely focus on tailoring these catalytic systems for the specific synthesis of 2-Amino-4-chloro-6-methoxybenzoic acid. The goal is to develop catalysts that can selectively introduce the amino, chloro, and methoxy (B1213986) groups onto the benzoic acid scaffold with high precision, thereby improving efficiency and sustainability.

Table 1: Comparison of Catalytic Systems for Substituted Benzoic Acid Synthesis

| Catalyst System | Target Reaction | Advantages | Potential Application for 2-Amino-4-chloro-6-methoxybenzoic acid |

|---|---|---|---|

| Iridium-based Catalysts | C-H Ortho-amination | High regioselectivity, mild conditions, tolerance to functional groups nih.gov | Directed synthesis to control substituent placement. |

| MOF-supported Palladium | Hydroxycarbonylation | Utilizes CO2, high yields at room temperature, recyclable catalyst nih.gov | Greener synthesis routes from halogenated precursors. |

| Co/Mn/Ni Salt Composites | Liquid Phase Oxidation | Low temperature, high conversion rate, low cost google.com | Efficient oxidation of a corresponding substituted toluene (B28343) precursor. |

Novel Reaction Methodologies for Functionalization and Derivatization

Beyond its synthesis, significant research is directed towards the functionalization and derivatization of the 2-Amino-4-chloro-6-methoxybenzoic acid core. The presence of multiple functional groups—a carboxylic acid, an amine, a chloro group, and a methoxy group—provides numerous handles for chemical modification. Late-stage functionalization (LSF), which involves modifying a complex molecule in the final stages of a synthetic sequence, is a particularly powerful strategy. nih.gov

Modern C–H bond functionalization techniques allow for the direct replacement of a hydrogen atom with a new functional group, offering a step-economic alternative to traditional cross-coupling reactions. beilstein-journals.org These methods, often employing photoredox or electroorganic catalysis, can introduce new functionalities at specific positions on the aromatic ring, guided by the existing substituents. beilstein-journals.org

For 2-Amino-4-chloro-6-methoxybenzoic acid, these novel methodologies could be used to:

Derivatize the amino group to form amides, sulfonamides, or other nitrogen-containing heterocycles.

Modify the carboxylic acid to generate esters, amides, or other acid derivatives.

Utilize the chloro and methoxy groups to influence the electronic properties and reactivity of the aromatic ring, guiding further substitutions.

These approaches would enable the rapid generation of a library of derivatives, which could then be screened for various applications.

Advanced Materials Science Applications, including Metal-Organic Frameworks and Supramolecular Assemblies

The unique structural features of 2-Amino-4-chloro-6-methoxybenzoic acid make it an attractive building block for advanced materials. Its carboxylic acid group can coordinate with metal ions to form Metal-Organic Frameworks (MOFs), which are highly porous, crystalline materials with applications in gas storage, separation, and catalysis. nih.govmdpi.com The amino, chloro, and methoxy groups can be used to tune the functionality of the MOF's pores, imparting specific chemical properties. Amino-functionalized MOFs, for example, have shown promise as photocatalysts and for selective molecular recognition. mdpi.comnih.gov

Furthermore, the molecule's capacity for non-covalent interactions, such as hydrogen bonding (via the amino and carboxyl groups) and halogen bonding (via the chloro group), makes it a candidate for designing complex supramolecular assemblies. mdpi.com These self-assembling systems can form gels, liquid crystals, or other ordered structures with emergent properties. Research into the co-crystallization of chlorobenzoic acids with other molecules has demonstrated the critical role of these interactions in directing the final structure. mdpi.com The future in this area involves designing and synthesizing novel MOFs and supramolecular structures where 2-Amino-4-chloro-6-methoxybenzoic acid acts as a key structural or functional component.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of reaction control, safety, and scalability. amidetech.com Automated flow chemistry platforms can decouple mixing and reaction times, allowing for rapid optimization of reaction conditions and high-throughput synthesis. rsc.org This technology has been successfully applied to the multi-step synthesis of complex molecules, including peptides and monosaccharides, significantly reducing production time. mit.edunih.gov

Integrating the synthesis and derivatization of 2-Amino-4-chloro-6-methoxybenzoic acid into an automated flow system could dramatically accelerate research. Such a platform would enable:

Rapid screening of catalysts and reaction conditions for optimal synthesis.

Automated, multi-step synthesis of derivatives without the need for isolating intermediates.

Generation of compound libraries for high-throughput screening in drug discovery or materials science.

This approach represents a shift towards a more data-rich and efficient method of chemical research, where robotic systems perform experiments and optimizations. nih.gov

Computational Design and In Silico Screening of Novel Derivatives

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, saving time and resources. Methods like Density Functional Theory (DFT) can be used to calculate electronic structure, reactivity, and other physicochemical properties of substituted benzoic acids. nih.govnih.gov

In the context of 2-Amino-4-chloro-6-methoxybenzoic acid, in silico screening can be used to design a virtual library of derivatives and predict their potential for specific applications. For example, molecular docking simulations can forecast the binding affinity of these derivatives to a biological target, such as a protein or enzyme, helping to identify promising candidates for new therapeutic agents. nih.gov This computational pre-screening prioritizes the most promising molecules for actual laboratory synthesis and testing.

Table 2: Hypothetical In Silico Screening of 2-Amino-4-chloro-6-methoxybenzoic acid Derivatives

| Derivative Modification | Predicted Property | Potential Application | Priority for Synthesis |

|---|---|---|---|

| R-group at Amino position | High Binding Affinity (Docking Score: -9.8) | Enzyme Inhibition | High |

| R-group replacing Chloro | Favorable Electronic Band Gap | Organic Semiconductor | Medium |

| R-group at Carboxyl position | Strong Intermolecular H-bonding | Supramolecular Gelator | High |

| R-group on Aromatic Ring | Increased Porosity in simulated MOF | Gas Separation | Medium |

Exploration of New Mechanistic Pathways in Chemical Biology, Emphasizing Molecular Interactions

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry and chemical biology. researchgate.net They often serve as starting points for the development of drugs and as chemical probes to investigate biological processes. The specific arrangement of functional groups on 2-Amino-4-chloro-6-methoxybenzoic acid allows for a diverse range of molecular interactions, including hydrogen bonds, ionic interactions, and halogen bonds.

Future research will likely involve using this compound and its derivatives to explore new mechanistic pathways. By systematically modifying each functional group, researchers can probe how specific molecular interactions contribute to biological activity. This could involve studying its effect on protein degradation pathways or its role as a modulator of protein-protein interactions. nih.gov Understanding these structure-activity relationships at a molecular level is crucial for the rational design of more potent and selective bioactive compounds. The exploration of these pathways will elucidate the role of substituted benzoic acids in complex biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-4-chloro-6-methoxybenzoic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, methyl ester intermediates (e.g., methyl 4-amino-2-(2-bromoethoxy)-5-chlorobenzoate) can be synthesized via nucleophilic substitution or esterification, followed by hydrolysis to yield the carboxylic acid group . Characterization of intermediates typically employs ¹H/¹³C NMR to confirm substitution patterns and FT-IR to verify ester/carboxylic acid functional groups. Melting point analysis (e.g., mp 209–235°C for related chloro-amino benzoic acids ) and HPLC purity checks (>98% ) are critical for quality control.

Q. What spectroscopic methods are recommended for confirming the structure of 2-Amino-4-chloro-6-methoxybenzoic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can identify methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing groups (e.g., Cl, -COOH). ¹³C NMR confirms carbonyl (C=O) and quaternary carbons.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragment patterns.

- Cross-referencing with literature data (e.g., mp 231–235°C for 2-Amino-4-chlorobenzoic acid ) ensures consistency.

Advanced Research Questions

Q. How can researchers optimize the yield of 2-Amino-4-chloro-6-methoxybenzoic acid when dealing with competing substitution reactions during synthesis?

- Methodological Answer : Competing reactions (e.g., over-chlorination or premature methoxylation) can be mitigated by:

- Stepwise Functionalization : Introduce chloro and methoxy groups sequentially rather than concurrently. For example, chlorinate first using FeCl₃ or SOCl₂, followed by methoxylation via Ullmann coupling .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitution.

- Protecting Groups : Temporarily protect the amino group (-NH₂) with acetyl or tert-butoxycarbonyl (Boc) to direct reactivity .

Q. How to resolve discrepancies in melting point data for 2-Amino-4-chloro-6-methoxybenzoic acid reported in different studies?

- Methodological Answer : Discrepancies (e.g., mp ranges ±5°C) may arise from:

- Purity : Recrystallize the compound using solvents like ethanol/water mixtures to remove impurities .

- Polymorphism : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.

- Moisture Content : Dry samples under vacuum (40–60°C) for 24 hours before measurement. Cross-check with CAS-registered data for isomers (e.g., 2-Amino-5-chlorobenzoic acid, mp 209–213°C ).

Q. What strategies are effective in minimizing dechlorination during the storage of 2-Amino-4-chloro-6-methoxybenzoic acid?

- Methodological Answer :

- Storage Conditions : Store in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent photolytic or oxidative degradation .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.

- Periodic Analysis : Monitor chloride ion content via ion chromatography to detect early degradation.

Q. What are the critical parameters to control during the purification of 2-Amino-4-chloro-6-methoxybenzoic acid via recrystallization?

- Methodological Answer :

- Solvent Selection : Use a 1:3 ethanol/water mixture for optimal solubility gradients.

- Cooling Rate : Gradual cooling (1–2°C/min) enhances crystal formation and purity.

- Seed Crystals : Introduce purified microcrystals to initiate controlled nucleation.

- Final Wash : Rinse with cold (<5°C) hexane to remove residual solvents .

Key Notes

- Synthesis : Prioritize regioselective substitution to avoid positional isomers (e.g., 4-chloro vs. 5-chloro derivatives) .

- Analytical Cross-Validation : Use orthogonal methods (e.g., NMR + HPLC) to confirm structural integrity .

- Safety : Follow OSHA guidelines for handling chloro and amino intermediates (e.g., impervious gloves, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.